molecular formula C16H13ClN2OS B2442401 2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 912759-46-7

2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2442401
CAS No.: 912759-46-7
M. Wt: 316.8
InChI Key: FLDPLZGHBJSAPH-UHFFFAOYSA-N
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Description

2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazole derivatives have been extensively studied for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-amino-5,7-dimethylbenzothiazole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The benzothiazole ring can be oxidized or reduced under specific conditions to yield different products.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation Reactions: Aldehydes or ketones in the presence of an acid catalyst like p-toluenesulfonic acid.

Major Products Formed

    Substitution Products: New derivatives with different functional groups replacing the chlorine atom.

    Oxidation Products: Oxidized forms of the benzothiazole ring.

    Reduction Products: Reduced forms of the benzothiazole ring.

    Condensation Products: Imines or other condensation products.

Scientific Research Applications

2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
  • 2-chloro-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
  • 2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)acetamide

Uniqueness

2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to the specific substitution pattern on the benzothiazole ring, which can influence its biological activity and chemical reactivity. The presence of the 5,7-dimethyl groups may enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved bioavailability and efficacy compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-9-7-10(2)14-13(8-9)18-16(21-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDPLZGHBJSAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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